molecular formula C9H9ClO2 B1313577 (2-Methylphenoxy)acetyl chloride CAS No. 15516-43-5

(2-Methylphenoxy)acetyl chloride

Cat. No.: B1313577
CAS No.: 15516-43-5
M. Wt: 184.62 g/mol
InChI Key: RZUPIOFRAVBUAA-UHFFFAOYSA-N
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Description

(2-Methylphenoxy)acetyl chloride is an organic compound with the chemical formula C9H9ClO2. It is a colorless to light yellow liquid with a pungent odor . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

(2-Methylphenoxy)acetyl chloride can be synthesized from (2-methylphenoxy)acetic acid. The synthesis involves the reaction of (2-methylphenoxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

(2-Methylphenoxy)acetic acid+SOCl2(2-Methylphenoxy)acetyl chloride+SO2+HCl\text{(2-Methylphenoxy)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (2-Methylphenoxy)acetic acid+SOCl2​→(2-Methylphenoxy)acetyl chloride+SO2​+HCl

This method is commonly used in laboratory settings due to its simplicity and efficiency .

Chemical Reactions Analysis

(2-Methylphenoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form (2-methylphenoxy)acetic acid and hydrochloric acid.

    Reduction: It can be reduced to (2-methylphenoxy)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine for nucleophilic substitution and acidic or basic conditions for hydrolysis .

Scientific Research Applications

(2-Methylphenoxy)acetyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the preparation of bioactive compounds that can be studied for their biological activities.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

(2-Methylphenoxy)acetyl chloride can be compared with other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds are acylating agents, this compound is unique due to the presence of the (2-methylphenoxy) group, which imparts specific reactivity and properties. Similar compounds include:

This uniqueness makes this compound valuable in specific synthetic applications where the (2-methylphenoxy) group is required.

Properties

IUPAC Name

2-(2-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUPIOFRAVBUAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493508
Record name (2-Methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15516-43-5
Record name (2-Methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (2.2 mL, 25 mM) was added to a stirred solution of (2-methylphenoxy)acetic acid (3.32 g, 20 mM) in dichloromethane (10 mL). Dry N,N-dimethylformamide (1 drop) was added to catalyse the reaction and the mixture was stirred for 16 hours. The solvent was removed by evaporation to leave (2-methylphenoxy)acetyl chloride as a pale yellow oil, which was used without further purification.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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